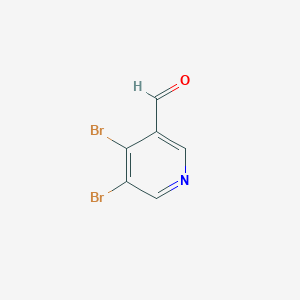
4,5-Dibromopyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromopyridine-3-carbaldehyde is an organic compound with the molecular formula C₆H₃Br₂NO It is a derivative of nicotinaldehyde, where two bromine atoms are substituted at the 4th and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Dibromopyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of nicotinaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dibromopyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4,5-Dibromopyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromopyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dibromonicotinaldehyde: Another brominated derivative of nicotinaldehyde with bromine atoms at the 2nd and 5th positions.
3,5-Dibromonicotinaldehyde: Bromine atoms are substituted at the 3rd and 5th positions.
Properties
Molecular Formula |
C6H3Br2NO |
|---|---|
Molecular Weight |
264.90 g/mol |
IUPAC Name |
4,5-dibromopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H |
InChI Key |
AOSVAOKYWCGVFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)Br)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-N-methylmethanamine](/img/structure/B8614549.png)
![[(1E)-2-Cyano-1-(pyrrolidin-1-yl)ethylidene]cyanamide](/img/structure/B8614557.png)
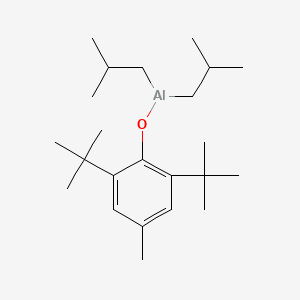
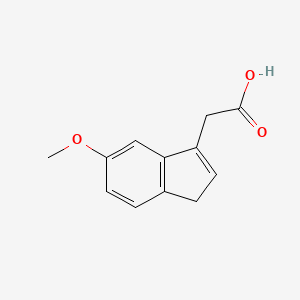
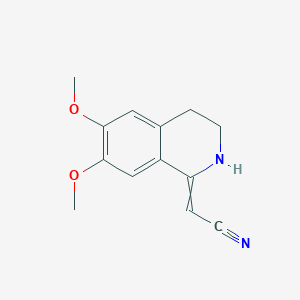
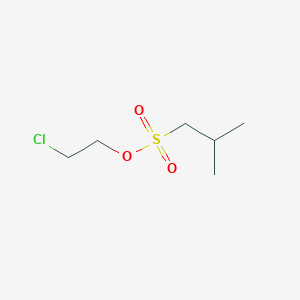
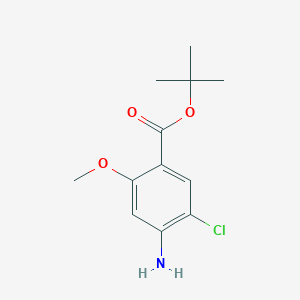
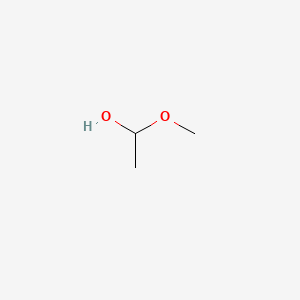
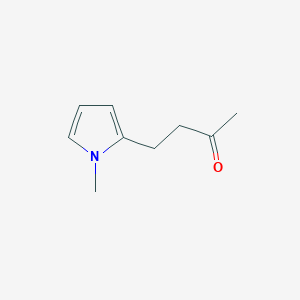
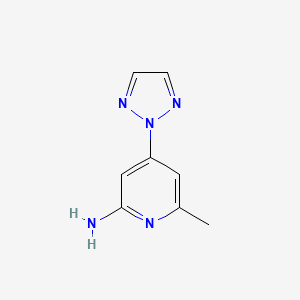
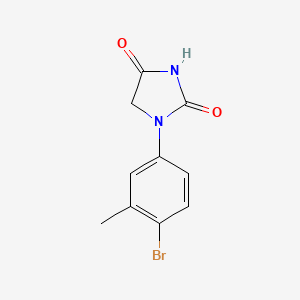
![4-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8614643.png)
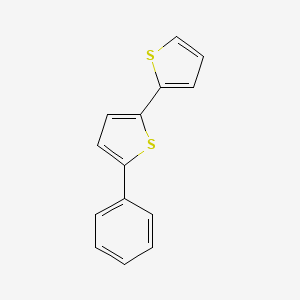
![4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene](/img/structure/B8614663.png)
